molecular formula C16H13Cl3N4O5 B11981679 3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide

3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide

Cat. No.: B11981679
M. Wt: 447.7 g/mol
InChI Key: FVCHKKHTNTUSBP-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H13Cl3N4O5 and a molecular weight of 447.665 g/mol . This compound is known for its unique structure, which includes nitro groups, a trichloromethyl group, and a toluidino moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide involves multiple steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trichloromethyl group may also interact with cellular proteins, affecting their function . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

3,5-Dinitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl3N4O5

Molecular Weight

447.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O5/c1-9-2-4-11(5-3-9)20-15(16(17,18)19)21-14(24)10-6-12(22(25)26)8-13(7-10)23(27)28/h2-8,15,20H,1H3,(H,21,24)

InChI Key

FVCHKKHTNTUSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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